![molecular formula C8H12N2O4 B2803385 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid CAS No. 488846-73-7](/img/structure/B2803385.png)
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid
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Overview
Description
“2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid” is a chemical compound with the CAS Number: 488846-73-7 . It has a molecular weight of 200.19 and its IUPAC name is (4-ethyl-2,3-dioxo-1-piperazinyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethylpiperazin-2,3-dione in t-butanol over ice, followed by the addition of solid K2CO3 . T-butylbromoacetate is then introduced dropwise and the mixture is stirred overnight at ambient temperature . The t-butanol is then azeotroped off with cyclohexane and the residue is partitioned between EtOAc and brine . The organic phase is extracted with 1M HCl, saturated NaHCO3, and brine, dried over Na2SO4, and concentrated to give the ester as a white solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) . This indicates that the compound has a piperazine ring with two carbonyl groups at positions 2 and 3, an ethyl group at position 4, and an acetic acid group attached to the nitrogen of the piperazine ring .Scientific Research Applications
Coordination Chemistry and Metal Complexes
Overview: The carboxylic acid group enables coordination with metal ions, leading to the formation of metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry.
a. Catalysis: Researchers investigate metal-coordinated derivatives of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid as catalysts for organic transformations or asymmetric reactions.
b. Bioinorganic Chemistry: Metal complexes of this compound may exhibit interesting biological properties. Scientists explore their interactions with biomolecules (e.g., proteins, DNA) and potential therapeutic applications.
Safety and Hazards
The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVFOSETYRVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid |
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